molecular formula C12H14N2O8 B3434573 (E)-5-(2-Carboxyvinyl)uridine CAS No. 99394-52-2

(E)-5-(2-Carboxyvinyl)uridine

Cat. No. B3434573
CAS RN: 99394-52-2
M. Wt: 314.25 g/mol
InChI Key: FDZCPKBVFSOTDA-NPVTYPGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-Carboxyvinyl)uridine, also known as 5-E-CVDU, is a synthetic molecule that has been studied extensively for its potential applications in scientific research. It is a modified form of the naturally-occurring nucleoside uridine, with a carboxyvinyl group attached to the 5th carbon of the ribose ring. This modified form of uridine has been used in a variety of applications, including protein synthesis, gene editing, and drug delivery.

Scientific Research Applications

(E)-5-(2-Carboxyvinyl)uridine has been used in a variety of scientific research applications. It has been used as a substrate for protein synthesis, as a substrate for gene editing, and as a vehicle for drug delivery. In protein synthesis, (E)-5-(2-Carboxyvinyl)uridine has been used as an alternative to uridine, allowing for the efficient synthesis of proteins with modified structures. In gene editing, (E)-5-(2-Carboxyvinyl)uridine has been used to introduce mutations into genes, allowing researchers to study the effects of these mutations on the structure and function of proteins. Finally, (E)-5-(2-Carboxyvinyl)uridine has been used as a vehicle for drug delivery, allowing for the efficient delivery of therapeutic molecules to target cells.

Mechanism Of Action

The mechanism of action of (E)-5-(2-Carboxyvinyl)uridine is not yet fully understood. However, it is believed that the carboxyvinyl group attached to the 5th carbon of the ribose ring of (E)-5-(2-Carboxyvinyl)uridine interacts with the active site of enzymes, allowing for the efficient synthesis of proteins and the introduction of mutations into genes. Additionally, the carboxyvinyl group may also interact with the cell membrane of target cells, allowing for the efficient delivery of therapeutic molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-5-(2-Carboxyvinyl)uridine are not yet fully understood. However, it has been shown to have an effect on the synthesis of proteins and the introduction of mutations into genes. Additionally, it has been shown to be effective as a vehicle for drug delivery, allowing for the efficient delivery of therapeutic molecules to target cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-5-(2-Carboxyvinyl)uridine in lab experiments is its low cost and ease of synthesis. Additionally, its carboxyvinyl group allows for efficient protein synthesis and gene editing, as well as efficient drug delivery. However, there are some limitations to using (E)-5-(2-Carboxyvinyl)uridine in lab experiments. For example, it has not been tested in vivo, so its safety and efficacy in living organisms is unknown. Additionally, its mechanism of action is not yet fully understood, so its effects on biochemical and physiological processes are not yet known.

Future Directions

There are a number of potential future directions for research on (E)-5-(2-Carboxyvinyl)uridine. For example, further research could be conducted to investigate the mechanism of action of (E)-5-(2-Carboxyvinyl)uridine and to determine its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the safety and efficacy of (E)-5-(2-Carboxyvinyl)uridine in vivo. Finally, further research could be conducted to develop new and improved synthesis methods for (E)-5-(2-Carboxyvinyl)uridine.

properties

IUPAC Name

(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O8/c15-4-6-8(18)9(19)11(22-6)14-3-5(1-2-7(16)17)10(20)13-12(14)21/h1-3,6,8-9,11,15,18-19H,4H2,(H,16,17)(H,13,20,21)/b2-1+/t6-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZCPKBVFSOTDA-NPVTYPGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-Carboxyvinyl)uridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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